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Compound of Interest

Compound Name: Erythrinin F

Cat. No.: B12443556 Get Quote

Introduction

Erythrinin F is a naturally occurring isoflavonoid compound isolated from plants of the

Erythrina genus, such as Erythrina variegata. Unlike the tetracyclic Erythrinan alkaloids,

Erythrinins belong to the flavonoid class of secondary metabolites, which are well-known for

their diverse biological activities, including antioxidant, anti-inflammatory, and potential

anticancer properties. The precise characterization and understanding of the structure-activity

relationships of these molecules are crucial for their potential application in drug development

and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

have become indispensable tools in the study of natural products. These computational

methods allow for the accurate prediction of molecular structures, spectroscopic profiles (NMR,

UV-Vis, IR), and electronic properties. For isoflavonoids like Erythrinin F, these calculations

are instrumental in validating experimentally determined structures, assigning complex NMR

spectra, and elucidating mechanisms of action, such as antioxidant activity through radical

scavenging pathways. This guide outlines a comprehensive computational workflow for the in-

depth quantum chemical analysis of Erythrinin F.

Methodology and Computational Protocols
A rigorous computational study of Erythrinin F involves a multi-step process, beginning with

the determination of the most stable three-dimensional structure and culminating in the

calculation of various chemical and physical properties.
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1. Molecular Structure and Conformational Analysis The initial step is to obtain a 3D structure

of Erythrinin F. This can be achieved by building the molecule in a computational chemistry

software package based on its known 2D structure. Since molecules with rotatable bonds can

exist in multiple conformations, a thorough conformational search is necessary to identify the

global minimum energy structure. This is typically performed using a lower-cost method, such

as molecular mechanics (e.g., MMFF94 force field), followed by geometry optimization of the

most stable conformers using a more accurate DFT method.

2. Geometry Optimization and Vibrational Analysis The geometry of the lowest-energy

conformer is then fully optimized without constraints using DFT. A common and reliable level of

theory for such organic molecules is the B3LYP functional combined with a Pople-style basis

set like 6-311+G(d,p). To account for the influence of a solvent environment, which can be

critical for accurate property prediction, the optimization is often performed using an implicit

solvent model, such as the Polarization Continuum Model (PCM).

Following optimization, a vibrational frequency calculation is performed at the same level of

theory. This serves two purposes:

It confirms that the optimized structure corresponds to a true energy minimum on the

potential energy surface, which is verified by the absence of imaginary frequencies.

It provides the theoretical vibrational spectrum (Infrared and Raman), which can be

compared with experimental data.

3. Calculation of Spectroscopic Properties

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for

calculating isotropic magnetic shielding constants, which are then converted into 1H and 13C

NMR chemical shifts. These calculations are typically referenced against a standard

compound, like tetramethylsilane (TMS), calculated at the same level of theory. Comparing

the computed NMR data with experimental spectra is a powerful method for structural

verification.

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-

Dependent DFT (TD-DFT). This method calculates the vertical excitation energies and
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oscillator strengths of the electronic transitions, which correspond to the absorption maxima

(λmax) in a UV-Vis spectrum.

4. Analysis of Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a

molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) provides insight into the

chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies

higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the

charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor,

positive potential) and nucleophilic (electron-rich, negative potential) sites, which is crucial

for understanding intermolecular interactions and reaction mechanisms.

Antioxidant Activity Descriptors: For flavonoids, a primary application of DFT is the prediction

of antioxidant capacity. This is often assessed by calculating:

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic hydroxyl (-OH) groups is

calculated to evaluate the propensity for hydrogen atom transfer (HAT), a key mechanism

for radical scavenging. A lower BDE indicates easier hydrogen donation.

Ionization Potential (IP): This relates to the ease of electron donation, corresponding to the

Single Electron Transfer (SET) mechanism of antioxidant action.

Data Presentation
The quantitative results from the quantum chemical calculations are best summarized in tables

for clarity and comparative analysis. The following tables present hypothetical, yet plausible,

data for Erythrinin F based on the described computational protocols.

Table 1: Hypothetical Optimized Geometric Parameters for Erythrinin F (Calculated at the

B3LYP/6-311+G(d,p) level)
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Parameter Atoms Involved Value (Å or °)

Bond Lengths

C=O (chromen-4-one) 1.235

C-O (hydroxyl) 1.362

C-C (inter-ring) 1.478

Dihedral Angles

C-C-C-C (inter-ring) 35.4

Table 2: Hypothetical Calculated Spectroscopic Data for Erythrinin F

Property Calculated Value

NMR Chemical Shifts (ppm)

1H (phenolic) 9.5 - 10.5

13C (carbonyl) ~180.0

13C (aromatic) 110.0 - 165.0

UV-Vis Absorption (nm)

λmax 1 (TD-DFT) 335 (Band I)

λmax 2 (TD-DFT) 268 (Band II)

Table 3: Hypothetical Calculated Reactivity Descriptors for Erythrinin F (Calculated in aqueous

solvent model)
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Descriptor Value (eV) Interpretation

EHOMO -5.85 Electron-donating ability

ELUMO -1.98 Electron-accepting ability

HOMO-LUMO Gap (ΔE) 3.87 High kinetic stability

BDE (phenolic -OH) 3.47 (80.0 kcal/mol)
Effective hydrogen donor for

radical scavenging

Ionization Potential 6.95
Moderate potential for single

electron transfer

Visualizations
Diagrams created using the DOT language provide clear visual representations of complex

workflows and conceptual relationships.
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Input & Preparation
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2D Structure of Erythrinin F

Conformational Search (MMFF)

Geometry Optimization
(B3LYP/6-311+G(d,p), PCM)

Vibrational Frequency
Analysis

NMR Chemical Shifts (GIAO) UV-Vis Spectra (TD-DFT) Reactivity Descriptors
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Antioxidant Mechanisms

Calculated DFT Descriptors

Hydrogen Atom Transfer (HAT)
Ery-OH + R• → Ery-O• + RH

Single Electron Transfer (SET)
Ery-OH + R• → Ery-OH•+ + R:-

Bond Dissociation Enthalpy (BDE)
(Energy to break O-H bond)

predicts feasibility

Ionization Potential (IP)
(Energy to remove an electron)

predicts feasibility
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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